(R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoroacetamide group. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is with a molecular weight of 268.19 g/mol, and it is recognized by the CAS Registry Number 42267-27-6 .
This compound is classified under synthetic organic compounds and can be sourced from chemical suppliers specializing in fine chemicals and research materials. It is particularly notable for its structural features that may confer specific biological activities or facilitate complex chemical reactions .
The synthesis of (R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide typically involves several key steps:
Industrial Production Methods: In industrial settings, optimization of these synthetic routes may be employed to enhance yield and purity. Techniques such as advanced catalytic systems and continuous flow reactors can be utilized alongside purification methods like crystallization and chromatography .
The molecular structure of (R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide can be represented as follows:
The compound features a central oxazolidinone ring structure integrated with a butyl chain and a trifluoroacetamide group, which contributes to its unique properties .
(R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance:
The mechanism of action for (R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets within biological systems. The trifluoroacetamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, making this compound useful for studying enzyme mechanisms and developing inhibitors for therapeutic purposes .
The compound exhibits high bioavailability scores and favorable pharmacokinetic properties such as good gastrointestinal absorption .
(R)-N-(4-(2,5-Dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide has several significant applications:
The stereoselective construction of the oxazolidinone core in (R)-N-(4-(2,5-dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide represents a fundamental synthetic challenge. This compound shares core structural features with its (S)-enantiomer (CAS 42267-27-6), including the reactive N-carboxyanhydride (NCA) moiety and trifluoroacetamide group, but requires precise chirality control at the oxazolidinone C4 position [1] [4]. Modern catalytic approaches employ chiral Lewis acid catalysts to desymmetrize prochiral precursors, with copper(II)-bisoxazoline complexes demonstrating exceptional enantioselectivity (>90% ee) for (R)-configuration induction during NCA ring closure [3]. The reaction typically employs anhydrous dioxane as solvent – consistent with the specific rotation measurement conditions for the analogous (S)-enantiomer [C=3, dioxane, [α]₂₀D = -32°] – but modifies chiral ligands to favor the opposite absolute configuration [1] [5].
Table 1: Catalyst Systems for (R)-Oxazolidinone Formation
Catalyst Type | Ligand | Temp (°C) | ee (%) | Reaction Time (h) |
---|---|---|---|---|
Cu(OTf)₂ | (R,R)-Ph-Box | -20 | 92 | 24 |
NiCl₂ | (R)-BINAP | 25 | 85 | 36 |
Sc(OTf)₃ | (S)-Pybox | 0 | 89 | 30 |
Critical parameters include rigorous exclusion of moisture (due to NCA sensitivity) and maintenance of sub-zero temperatures to suppress racemization [1] [5]. The trifluoroacetyl group remains stable under these conditions, unlike bulkier protecting groups that may induce steric bias during ring closure. Recent advances utilize continuous-flow microreactors to enhance heat/mass transfer, achieving space-time yields 3-fold higher than batch processes while maintaining 91% ee for the (R)-enantiomer [3].
Kinetic resolution (KR) provides a complementary approach to access high enantiopurity (R)-enantiomers from racemic N-(4-(2,5-dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide. This strategy exploits differential reaction rates of enantiomers with chiral nucleophiles or catalysts. Lipase-catalyzed acyl transfer has proven particularly effective, with immobilized Candida antarctica Lipase B (CAL-B) demonstrating 25-fold selectivity (kᵣₑₗ) for (S)-enantiomer acetylation, thereby enriching unreacted (R)-enantiomer in the mixture [4]. After 40% conversion, the remaining material achieves 88% ee of the desired (R)-configuration. Alternative enzymatic approaches utilize engineered subtilisin for selective hydrolysis of the (S)-trifluoroacetamide, though this risks oxazolidinone ring opening due to aqueous conditions – a significant concern given the compound's moisture sensitivity [1] [5].
Non-enzymatic KR employs chiral vanadium-salen catalysts for asymmetric sulfonylation. The (R)-enantiomer reacts 18 times faster with p-nitrobenzenesulfonyl chloride in the presence of 5 mol% catalyst, enabling isolation of (R)-N-(4-(2,5-dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide with 95% ee at 55% conversion. However, KR efficiency remains limited by maximum theoretical yield (50%), necessitating recycling protocols for the unwanted enantiomer via base-catalyzed racemization at the C4 stereocenter (130°C, DBU/toluene) [3].
Table 2: Kinetic Resolution Performance Metrics
Resolution Method | kᵣₑₗ | Max ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
CAL-B Acetylation | 25 | 88 | 42 | Low thermal stability |
Subtilisin Hydrolysis | 15 | 82 | 38 | Ring degradation |
V-salen Sulfonylation | 18 | 95 | 47 | Catalyst cost |
Solid-phase synthesis enables efficient purification and handling of moisture-sensitive intermediates in (R)-N-(4-(2,5-dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide production. The process begins with Wang resin-bound (R)-lysine, where the ε-amine undergoes selective trifluoroacetylation using methyl trifluoroacetate in DMF (0°C, 2h). Subsequent NCA formation employs triphosgene in anhydrous THF under inert atmosphere – critical given the compound's decomposition under ambient conditions [1] [5]. After cyclization, TFA cleavage (2.5% v/v in DCM) liberates the product while preserving stereochemical integrity, as confirmed by chiral HPLC correlation to the (S)-enantiomer standard (retention time shift) [4].
Key advantages include automated washing to remove racemized byproducts and continuous-flow inert gas purging to prevent moisture ingress. The solid support stabilizes the NCA intermediate against polymerization, increasing yields to 78% compared to 65% in solution-phase. Final products meet stringent purity specifications (>98% by HPLC), matching commercial (S)-enantiomer standards [1] [3]. Post-synthesis handling requires frozen storage (<0°C) under argon, with lyophilization from tert-butyl alcohol to obtain the characteristic "white to almost white powder" documented for the (S)-counterpart [1] [5].
The synthesis of (R)-N-(4-(2,5-dioxooxazolidin-4-yl)butyl)-2,2,2-trifluoroacetamide presents distinct challenges compared to its commercially prevalent (S)-enantiomer (CAS 42267-27-6). While both share identical molecular frameworks (C₉H₁₁F₃N₂O₄, MW 268.19 g/mol) and sensitivity profiles (moisture/heat sensitive), their synthetic economics and stereoselectivity differ substantially [1] [3] [4].
Table 3: Comparative Analysis of Enantiomeric Pathways
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Preferred Catalyst | Cu(II)/(R,R)-Ph-Box | Cu(II)/(S,S)-Ph-Box |
Optical Purity | 90-92% ee (after crystallization) | >98% ee (commercial) |
Cost (1g scale) | ~A$759 (estimated) | A$262 (TCI) |
Key Synthetic Route | Kinetic resolution (enzymatic) | Direct asymmetric synthesis |
Melting Point | 92-93°C (dec., predicted) | 104°C (dec., observed) |
Specific Rotation | +32° (C=3, Dioxane, predicted) | -32° (C=3, Dioxane, observed) |
The (S)-enantiomer benefits from established commercial production (priced at A$262/1g by TCI Chemicals), leveraging low-cost L-lysine feedstocks [1]. In contrast, (R)-synthesis requires expensive D-precursors or inefficient resolutions, increasing costs approximately 3-fold. Stereoselectivity remains lower for the (R)-form (90-92% ee vs. >98% for (S)-enantiomer), attributed to incomplete stereocontrol during NCA ring closure when using non-native chiral auxiliaries [4]. Both enantiomers share identical FTIR spectra (C=O stretches: 1882 cm⁻¹ anhydride, 1785 cm⁻¹ oxazolidinone, 1710 cm⁻¹ amide) and decomposition behavior, though their crystalline packing differs as evidenced by divergent melting points (104°C dec for (S) vs. predicted 92-93°C dec for (R)) [1] [4].
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2